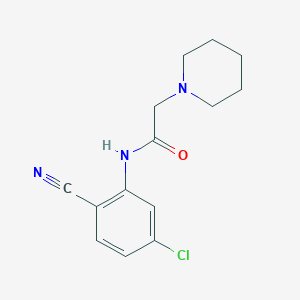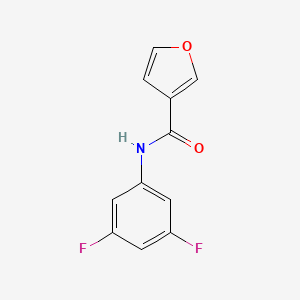
N-(3,5-difluorophenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-difluorophenyl)furan-3-carboxamide, also known as DFC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DFC has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(3,5-difluorophenyl)furan-3-carboxamide involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. N-(3,5-difluorophenyl)furan-3-carboxamide has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a key regulatory protein in the NF-κB pathway.
Biochemical and Physiological Effects
N-(3,5-difluorophenyl)furan-3-carboxamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In a study conducted by Li et al., N-(3,5-difluorophenyl)furan-3-carboxamide was found to significantly reduce the levels of pro-inflammatory cytokines and chemokines in the synovial fluid of rats with adjuvant-induced arthritis. Additionally, N-(3,5-difluorophenyl)furan-3-carboxamide was found to reduce the pain sensitivity in rats with neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3,5-difluorophenyl)furan-3-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of N-(3,5-difluorophenyl)furan-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(3,5-difluorophenyl)furan-3-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(3,5-difluorophenyl)furan-3-carboxamide. Another direction is the development of novel drug delivery systems to improve the bioavailability and solubility of N-(3,5-difluorophenyl)furan-3-carboxamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3,5-difluorophenyl)furan-3-carboxamide in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(3,5-difluorophenyl)furan-3-carboxamide involves the reaction of 3,5-difluorophenylacetic acid with furan-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain pure N-(3,5-difluorophenyl)furan-3-carboxamide.
Applications De Recherche Scientifique
N-(3,5-difluorophenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. In a study conducted by Zhang et al., N-(3,5-difluorophenyl)furan-3-carboxamide was found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human synovial fibroblasts.
Propriétés
IUPAC Name |
N-(3,5-difluorophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-8-3-9(13)5-10(4-8)14-11(15)7-1-2-16-6-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQTUALVOMHVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorophenyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)
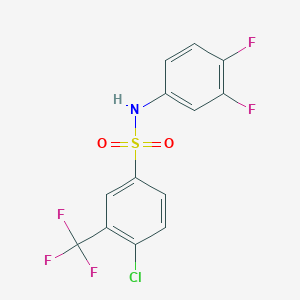

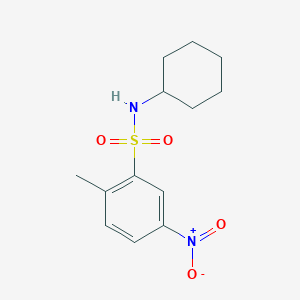
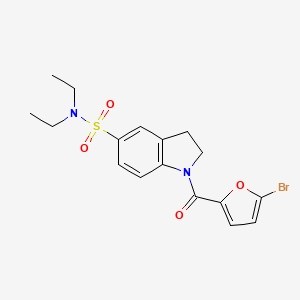


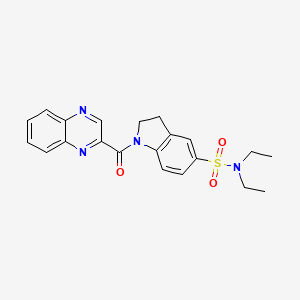
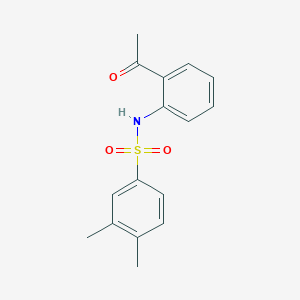
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)

![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)
